molecular formula C9H11Cl2NO B8449221 2-(2,4-Dichloro-6-methoxyphenyl)ethanamine

2-(2,4-Dichloro-6-methoxyphenyl)ethanamine

Cat. No. B8449221
M. Wt: 220.09 g/mol
InChI Key: UDUNDEPYFJAORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichloro-6-methoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C9H11Cl2NO and its molecular weight is 220.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichloro-6-methoxyphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichloro-6-methoxyphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-(2,4-dichloro-6-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H11Cl2NO/c1-13-9-5-6(10)4-8(11)7(9)2-3-12/h4-5H,2-3,12H2,1H3

InChI Key

UDUNDEPYFJAORV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of lithium borohydride (0.20 g; 9.0 mmol) in 15 mL tetrahydrofuran at ambient temperature was added chlorotrimethylsilane, dropwise over 2 minutes. Gas was evolved and the mixture warmed slightly. After stirring for 20 minutes, gas evolution had ceased, and argon gas was bubbled through the mixture for 2 minutes to remove the remaining trimethylsilane that had formed. A solution of 1,5-dichloro-3-methoxy-2-(2-nitrovinyl)benzene (0.56 g; 2.3 mmol) in 10 mL THF was then added dropwise with stirring at ambient temperature over 4 minutes. The resulting mixture was then stirred and heated to reflux. After 90 minutes, the heat was removed, and after cooling to ambient temperature, the mixture was cooled in an ice bath and carefully quenched with 15 mL of methanol. The solvent was evaporated, and the residue was partitioned between 30 mL of 20% KOH and 15 mL of dichloromethane. The organic layer was dried over sodium sulfate and evaporated to give 0.49 g of 2-(2,4-dichloro-6-methoxyphenyl)ethanamine as a cloudy yellow oil. MS (apci, pos) m/z=220.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,5-dichloro-3-methoxy-2-(2-nitrovinyl)benzene
Quantity
0.56 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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